molecular formula C5H4BrNO2S B1281759 4-Amino-5-bromo-2-thiophenecarboxylic acid CAS No. 89499-42-3

4-Amino-5-bromo-2-thiophenecarboxylic acid

Cat. No. B1281759
CAS RN: 89499-42-3
M. Wt: 222.06 g/mol
InChI Key: YYJRQBYVIMZIIX-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-thiophenecarboxylic acid is a compound with the molecular formula C5H4BrNO2S . It is used as an intermediate for the synthesis of other compounds .


Synthesis Analysis

The synthesis of 4-Amino-5-bromo-2-thiophenecarboxylic acid involves the use of di-tert-butyl dicarbonate and sodium hydroxide in 1,4-dioxane and water . The reaction mixture is stirred for several hours at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Amino-5-bromo-2-thiophenecarboxylic acid consists of a thiophene ring which bears a carboxylic acid group . The molecular weight of the compound is 222.06 Da .


Chemical Reactions Analysis

4-Amino-5-bromo-2-thiophenecarboxylic acid can act as an intermediate in the synthesis of N-(4-Bromo-2-thienyl)-carbamic Acid 1,1-Dimethylethyl Ester . It has also been shown to have the potential to act as a novel d-Amino Acid Oxidase (DAO) inhibitor .


Physical And Chemical Properties Analysis

4-Amino-5-bromo-2-thiophenecarboxylic acid is a compound with a molecular weight of 222.06 Da . It has a high GI absorption and is not a P-gp substrate . Its water solubility is calculated to be 6.39 mg/ml .

Scientific Research Applications

Chemical Properties

“4-Amino-5-bromo-2-thiophenecarboxylic acid” has the CAS Number: 89499-42-3 and a molecular weight of 222.06 .

Synthesis of Thiophene Derivatives

Thiophene-based analogs, including “4-Amino-5-bromo-2-thiophenecarboxylic acid”, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Molecules with the thiophene ring system, such as “4-Amino-5-bromo-2-thiophenecarboxylic acid”, are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Compounds with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Preparation of Other Compounds

“5-Bromo-2-thiophenecarboxylic acid” may be used in the preparation of 5-bromo-2-thiophenecarboxylic acid butyl ester, sulphonyl-tetrafluorophenyl (STP) esters, and new porphyrin sensitizers based on the donor-Π-acceptor (D-Π-A) approach .

Safety and Hazards

The safety information available indicates that 4-Amino-5-bromo-2-thiophenecarboxylic acid may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the use of 4-Amino-5-bromo-2-thiophenecarboxylic acid could include further exploration of its potential as a DAO inhibitor . Additionally, its use as an intermediate in the synthesis of other compounds suggests potential applications in the development of new chemical entities .

properties

IUPAC Name

4-amino-5-bromothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJRQBYVIMZIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70527618
Record name 4-Amino-5-bromothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70527618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromo-2-thiophenecarboxylic acid

CAS RN

89499-42-3
Record name 4-Amino-5-bromo-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89499-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-bromothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70527618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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